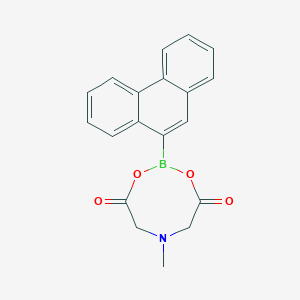

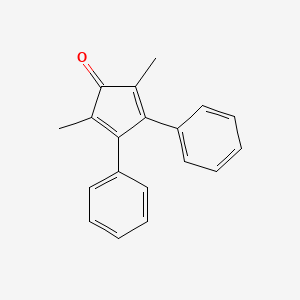

2,5-Dimethyl-3,4-diphenylcyclopentadienone

説明

準備方法

2,5-Dimethyl-3,4-diphenylcyclopentadienone can be synthesized through a cycloaddition reaction involving cycloheptatriene . The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles of cycloaddition reactions .

化学反応の分析

2,5-ジメチル-3,4-ジフェニルシクロペンタジエノンは、次のようないくつかの種類の化学反応を起こします。

環状付加反応: この化合物は、ディールス-アルダー反応においてジエンとして作用し、二量体およびその他の環状付加生成物を生成します.

酸化と還元: この化合物は、特定の条件下で酸化および還元反応を起こす可能性がありますが、これらの反応に関する詳細な情報は限られています.

これらの反応に使用される一般的な試薬には、環状付加反応のためのフルベンやその他のジエノフィルが含まれます . これらの反応から生成される主な生成物は、通常、二量体およびその他の環状付加生成物です .

科学研究への応用

2,5-ジメチル-3,4-ジフェニルシクロペンタジエノンは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

2,5-Dimethyl-3,4-diphenylcyclopentadienone has several scientific research applications, including:

Chemistry: It is used as a diene in Diels-Alder reactions to study reaction kinetics and mechanisms.

Material Science: The compound is used in the synthesis of novel materials with unique properties.

Biology and Medicine:

Industry: It is used in the production of specialized chemicals and materials.

作用機序

2,5-ジメチル-3,4-ジフェニルシクロペンタジエノンの作用機序は、主にディールス-アルダー反応におけるジエンとしての役割に関連しています . この化合物は、ジエノフィルと環状付加反応を起こし、環状付加生成物を生成します . これらの反応に関与する分子標的と経路は、主に新しい炭素-炭素結合の形成と反応中間体の安定化に関連しています .

類似化合物の比較

2,5-ジメチル-3,4-ジフェニルシクロペンタジエノンは、次のような他の類似化合物と比較することができます。

シクロペンタジエノン: フェニル基とメチル基が欠けている、反応性が似ているがより単純な類似体.

テトラフェニルシクロペンタジエノン: 追加のフェニル基を持つより複雑な類似体であり、反応性と特性が異なります.

ジメチルシクロペンタジエノン: メチル基のみを持つ化合物であり、ジフェニル類似体とは異なる反応性を示します.

2,5-ジメチル-3,4-ジフェニルシクロペンタジエノンの独自性は、その特定の置換パターンにあります。このパターンが、この化合物の反応性と化学反応で生成される生成物の種類に影響を与えています .

類似化合物との比較

2,5-Dimethyl-3,4-diphenylcyclopentadienone can be compared with other similar compounds, such as:

Cyclopentadienone: A simpler analog with similar reactivity but lacking the phenyl and methyl substituents.

Tetraphenylcyclopentadienone: A more complex analog with additional phenyl groups, leading to different reactivity and properties.

Dimethylcyclopentadienone: A compound with only methyl substituents, showing different reactivity compared to the diphenyl analog.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions .

特性

IUPAC Name |

2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXYIWTUKPMWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180922 | |

| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26307-17-5, 38883-84-0 | |

| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026307175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-3,4-diphenyl-cyclopenta-2,4-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)

![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)

![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)